Decanoic-2,2-D2 acid
Overview
Description
Decanoic Acid-d2, also known as deuterated decanoic acid, is a stable isotope-labeled compound where two hydrogen atoms in decanoic acid are replaced with deuterium. Decanoic acid, commonly referred to as capric acid, is a saturated fatty acid with the chemical formula C10H20O2. The deuterated form, Decanoic Acid-d2, is used primarily in scientific research as a tracer in metabolic studies and for quantification purposes .
Mechanism of Action
Target of Action
Decanoic-2,2-D2 acid, also known as deuterium labeled Decanoic acid or Capric acid, is a medium-chain saturated fatty acid . The proteins that decanoic acid targets include furin, octanoyltransferase, 3-oxoacyl- [acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 .
Mode of Action
Decanoic acid is a brain-penetrant and non-competitive inhibitor of AMPA receptor . It interacts with its targets, leading to changes in the function of these proteins. For instance, it inhibits the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system .
Biochemical Pathways
Decanoic acid is involved in the fatty acid biosynthesis metabolic pathway . It is a component of medium-chain triglycerides and can cross the blood-brain barrier . It is also involved in the metabolism of royal jelly fatty acids in humans .
Result of Action
The molecular and cellular effects of decanoic acid’s action are diverse. It has antiseizure effects , and it’s beneficial in maintaining the health of the skin and hair, and also serves an important role in the production of hormones .
Action Environment
The action, efficacy, and stability of decanoic acid can be influenced by environmental factors. Therefore, the environmental context in which decanoic acid is used or studied can significantly impact its action and effectiveness .
Biochemical Analysis
Biochemical Properties
Decanoic-2,2-D2 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is crucial in the production of daptomycin, an antibiotic effective against infections caused by drug-resistant pathogens .
Cellular Effects
This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Streptomyces roseosporus, decanoic acid stress leads to a sharp increase in reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. In the case of S. roseosporus, it affects respiratory functions, oxidative stress, and heat shock .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function is observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoic Acid-d2 can be synthesized through the deuteration of decanoic acid. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where decanoic acid is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Decanoic Acid-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Decanoic Acid-d2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Decanoic Acid-d2 can be oxidized to produce decanoic acid derivatives such as decanoic acid-d2 peroxides.
Reduction: It can be reduced to form decanol-d2, a deuterated alcohol.
Substitution: The carboxyl group in Decanoic Acid-d2 can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Decanoic acid-d2 peroxides.
Reduction: Decanol-d2.
Substitution: Deuterated esters, amides, and other derivatives.
Scientific Research Applications
Decanoic Acid-d2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in metabolic studies and helps in understanding reaction mechanisms.
Biology: Used in studies involving lipid metabolism and fatty acid oxidation.
Medicine: Investigated for its potential antiseizure effects and its role in the ketogenic diet.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Comparison with Similar Compounds
Octanoic Acid-d2: Another deuterated fatty acid with similar properties but shorter carbon chain.
Dodecanoic Acid-d2: A deuterated fatty acid with a longer carbon chain.
Hexanoic Acid-d2: A shorter-chain deuterated fatty acid.
Uniqueness: Decanoic Acid-d2 is unique due to its specific chain length, which makes it particularly effective in crossing the blood-brain barrier and exerting its effects on the central nervous system. Its role as an AMPA receptor inhibitor and its potential therapeutic applications in epilepsy and other neurological disorders set it apart from other deuterated fatty acids .
Properties
IUPAC Name |
2,2-dideuteriodecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNFZFCNZKVNT-KNXIQCGSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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